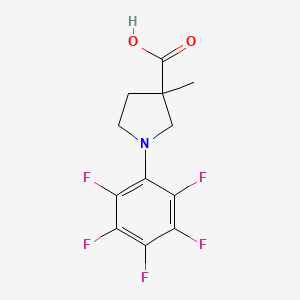

3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid

Beschreibung

3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a pentafluorophenyl (C₆F₅) substituent at the 1-position and a methyl group at the 3-position of the pyrrolidine ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the pentafluorophenyl group, which enhances metabolic stability and binding affinity in target interactions . It is commercially available (CymitQuimica, Ref: 3D-XJC24857) at a premium price (€894/50 mg), suggesting complex synthesis or specialized applications .

Eigenschaften

IUPAC Name |

3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYHAHZYFHKETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using pentafluorobenzene derivatives.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for the synthesis of complex organic molecules that can be used in drug development. Its derivatives have shown potential as enzyme inhibitors, which are crucial in developing therapeutic agents for various diseases .

| Application | Details |

|---|---|

| Enzyme Inhibition | Used to study interactions with enzymes, potentially leading to new drugs. |

| Therapeutic Agents | Derivatives have been explored for their efficacy in treating various conditions. |

Biological Studies

The compound is utilized in biological research to investigate protein-ligand interactions. Its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target proteins and biological pathways.

| Biological Application | Description |

|---|---|

| Protein-Ligand Interactions | Studied for understanding binding affinities and mechanisms. |

| Pathway Modulation | Investigated for its role in influencing biological processes. |

Material Science

In material science, 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is explored for developing new materials with specific properties due to its unique chemical structure and reactivity.

Case Study 1: Enzyme Inhibition

A study investigated the use of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid as an enzyme inhibitor targeting specific pathways involved in cancer progression. The results indicated significant inhibition of target enzymes, suggesting potential therapeutic applications in oncology .

Case Study 2: Drug Development

Researchers synthesized various derivatives of this compound to evaluate their pharmacological properties. One derivative demonstrated improved binding affinity to a target receptor compared to existing drugs, highlighting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights key structural differences between 3-methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid and analogous pyrrolidine derivatives:

Key Observations :

- Electron-Withdrawing Groups: The pentafluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy (in dimethoxyphenyl derivatives) or trifluoromethylphenyl groups .

- Functional Complexity : Ureido-containing derivatives (e.g., compounds from –3) exhibit additional hydrogen-bonding capabilities, which may improve target binding but reduce metabolic stability compared to the simpler carboxylic acid group in the target compound .

- Oxo vs. Carboxylic Acid : Compounds like 2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid replace the carboxylic acid with an oxo group, reducing acidity and altering solubility profiles.

Key Observations :

- Ureido-containing derivatives exhibit moderate-to-high yields (63–76%) and excellent purity (>99% in some cases), likely due to optimized coupling reactions .

Biologische Aktivität

3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid can be described as follows:

- Molecular Formula : C₁₃H₈F₅N O₂

- Molecular Weight : 307.2 g/mol

This compound features a pyrrolidine ring with a methyl group and a pentafluorophenyl group, which contribute to its distinct chemical properties.

Antimicrobial Properties

Research has indicated that 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 1: Antimicrobial Activity of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity in MCF-7 Cells

The biological activity of 3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular integrity.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.